5-Chloro-3-ethoxy-2-iodopyrazine
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Overview
Description
5-Chloro-3-ethoxy-2-iodopyrazine is a heterocyclic organic compound that belongs to the pyrazine family It is characterized by the presence of chlorine, ethoxy, and iodine substituents on the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethoxy-2-iodopyrazine can be achieved through several methods. One common approach involves the halogenation of pyrazine derivatives. For instance, starting with 3-ethoxypyrazine, chlorination and iodination can be carried out using appropriate halogenating agents under controlled conditions. The reaction typically involves the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions. The choice of solvents, catalysts, and reaction parameters is critical to achieving efficient production at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethoxy-2-iodopyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce various aryl-substituted pyrazines .
Scientific Research Applications
5-Chloro-3-ethoxy-2-iodopyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethoxy-2-iodopyrazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, disrupting biological pathways critical for disease progression. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-chloro-5-iodopyrazine: Similar in structure but with a bromine atom instead of an ethoxy group.
2-Chloro-5-iodopyrazine: Lacks the ethoxy group, making it less versatile in certain applications.
Uniqueness
5-Chloro-3-ethoxy-2-iodopyrazine is unique due to the presence of both chlorine and iodine atoms along with an ethoxy group. This combination of substituents provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a versatile building block for various applications .
Properties
Molecular Formula |
C6H6ClIN2O |
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Molecular Weight |
284.48 g/mol |
IUPAC Name |
5-chloro-3-ethoxy-2-iodopyrazine |
InChI |
InChI=1S/C6H6ClIN2O/c1-2-11-6-5(8)9-3-4(7)10-6/h3H,2H2,1H3 |
InChI Key |
MNJINQZIYHDQNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CN=C1I)Cl |
Origin of Product |
United States |
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